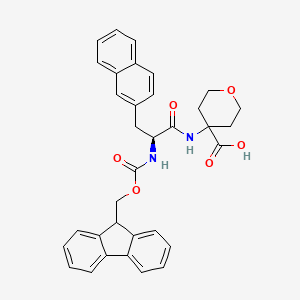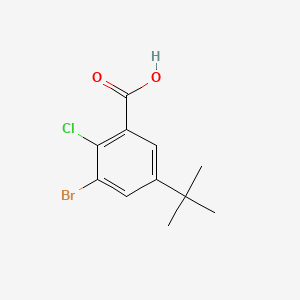
2,2'-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organic compound with the molecular formula C22H24N2O3. It is primarily used in research settings and is known for its unique chemical structure, which includes two oxazole rings connected by a phenylene group with an oxygen bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves the reaction of 4,4-dimethyl-4,5-dihydrooxazole with a phenylene derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or nickel complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would involve the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds .
Applications De Recherche Scientifique
2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The phenylene group provides structural rigidity, enhancing the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-
- Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-
- 2,2’-(2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole)
Uniqueness
2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) is unique due to its dual oxazole rings connected by a phenylene group with an oxygen bridge. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various research applications .
Propriétés
Formule moléculaire |
C22H24N2O3 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-[4-[4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenoxy]phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O3/c1-21(2)13-25-19(23-21)15-5-9-17(10-6-15)27-18-11-7-16(8-12-18)20-24-22(3,4)14-26-20/h5-12H,13-14H2,1-4H3 |
Clé InChI |
YBCLHDZZWHSCGA-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C4=NC(CO4)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


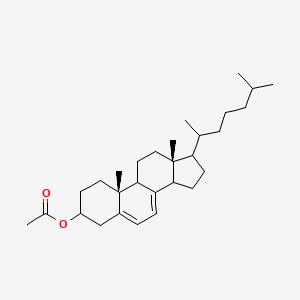
![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)
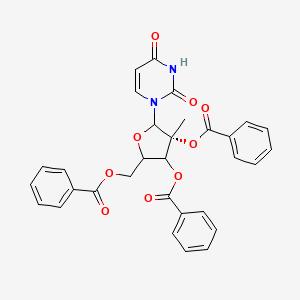
![(1S,4aR,7S,7aR)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,7-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxaldehyde](/img/structure/B14771273.png)
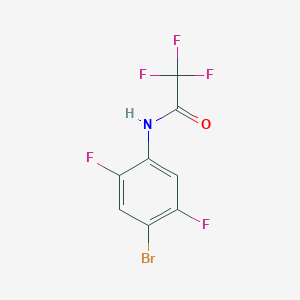
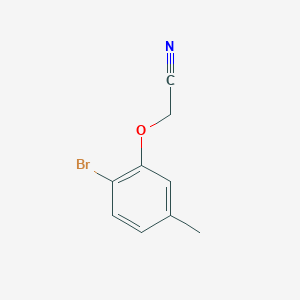
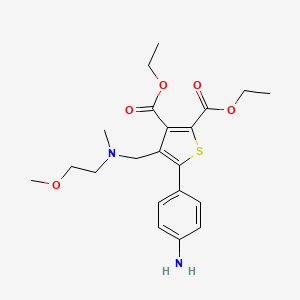
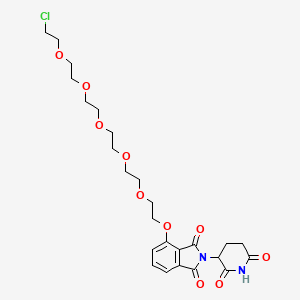
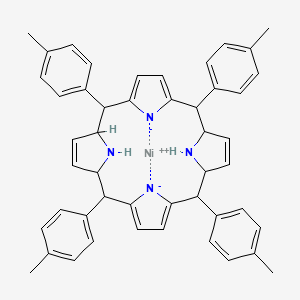
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)
